molecular formula C14H17BrN2O3 B7578783 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

Cat. No. B7578783
M. Wt: 341.20 g/mol
InChI Key: YIOOSTFZQHAKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid, also known as Boc-L-Pro-4-Br-Phe-OMe, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the amino acid L-proline and contains a bromoanilino group, which makes it useful for a variety of research applications.

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe is not fully understood, but it is thought to act by binding to specific proteins or enzymes and altering their function. The bromoanilino group may play a role in this process by interacting with amino acid residues in the target protein.
Biochemical and Physiological Effects:
1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of enzyme activity: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin.
2. Modulation of protein-protein interactions: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been shown to modulate protein-protein interactions, making it useful for studying these interactions.

Advantages and Limitations for Lab Experiments

1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has several advantages and limitations for use in lab experiments:
Advantages:
1. High purity: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe can be synthesized with high purity, making it useful for studying specific biological pathways.
2. Versatility: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe can be used as a building block for the synthesis of larger peptides, making it useful for studying a variety of biological processes.
Limitations:
1. Limited solubility: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
2. Limited stability: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe may degrade over time, making it less effective in certain experiments.

Future Directions

There are several future directions for research involving 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe, including:
1. Development of new drugs: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe could be used as a starting point for the development of new drugs targeting specific biological pathways.
2. Study of protein-protein interactions: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe could be used to study protein-protein interactions and develop new therapies based on these interactions.
3. Synthesis of larger peptides: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe could be used as a building block for the synthesis of larger peptides with specific biological functions.
In conclusion, 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe is a promising compound for scientific research with potential applications in drug discovery, enzyme inhibition, and peptide synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential for developing new therapies.

Synthesis Methods

The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe involves several steps, starting with the protection of the carboxylic acid group of L-proline with a Boc (tert-butyloxycarbonyl) group. The bromoaniline group is then added to the protected L-proline using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). Finally, the Boc group is removed using a strong acid such as trifluoroacetic acid to yield the final product.

Scientific Research Applications

1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been used in a variety of scientific research applications, including:
1. Drug discovery: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been used as a starting point for the development of new drugs targeting specific biological pathways.
2. Enzyme inhibition: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe has been shown to inhibit the activity of certain enzymes, making it useful for studying their function.
3. Peptide synthesis: 1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acidBr-Phe-OMe can be used as a building block for the synthesis of larger peptides.

properties

IUPAC Name

1-[2-(4-bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-14(13(19)20)7-2-8-17(14)9-12(18)16-11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOOSTFZQHAKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1CC(=O)NC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Bromoanilino)-2-oxoethyl]-2-methylpyrrolidine-2-carboxylic acid

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